molecular formula C11H9BrN2O2 B1419919 methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 944941-49-5

methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B1419919
M. Wt: 281.1 g/mol
InChI Key: WDFHIQDPKMOKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C11H9BrN2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

Pyrazoles, including “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates, which can be oxidized to afford a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a bromophenyl group and a carboxylate ester group .


Chemical Reactions Analysis

Pyrazoles, including “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate”, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate” include an average mass of 281.105 Da and a monoisotopic mass of 279.984741 Da .

Scientific Research Applications

Structural and Spectral Investigations

Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate and related compounds have been extensively studied for their structural and spectral properties. For instance, researchers have investigated the biologically significant pyrazole-4-carboxylic acid derivatives, including a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies involve experimental and theoretical approaches, including density functional theory (DFT) for examining the molecular structure and electronic properties (Viveka et al., 2016).

Synthetic Chemistry and Functionalization

This compound and its variants have been a focus in the field of synthetic chemistry, particularly in the context of creating families of isomers and congeners through modern organometallic methods. Researchers have explored the selective functionalization of pyrazoles, such as trifluoromethyl-substituted pyrazoles, demonstrating the potential for diverse chemical applications (Schlosser et al., 2002).

Antifungal Activity

Several studies have synthesized novel pyrazole derivatives, including compounds related to methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate, to test their antifungal activities. These efforts are significant in developing new therapeutic agents and understanding the structure-activity relationships in antifungal compounds (Du et al., 2015).

Antimicrobial Properties

Research has also been conducted on phenylpyrazoles derivatives for their potential antimicrobial properties. These studies are crucial in the ongoing search for new and effective antimicrobial agents (Farag et al., 2008).

Novel Applications in Material Science

In addition to pharmaceutical applications, these compounds have shown promise in material science. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their potential as nonlinear optical (NLO) materials, indicating a broad spectrum of applications beyond just chemical and pharmaceutical fields (Chandrakantha et al., 2013).

Crystallography and Molecular Modeling

The compound's analogs have been subject to crystallographic studies and molecular modeling to understand their structural intricacies. Such studies contribute significantly to the field of crystallography and computational chemistry (Melo et al., 2003).

Future Directions

Pyrazoles, including “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

properties

IUPAC Name

methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(12)9(13-14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFHIQDPKMOKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.